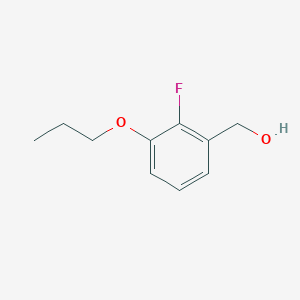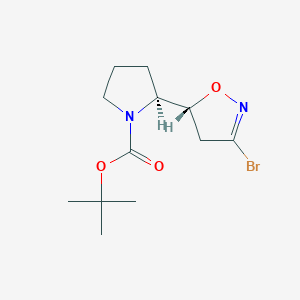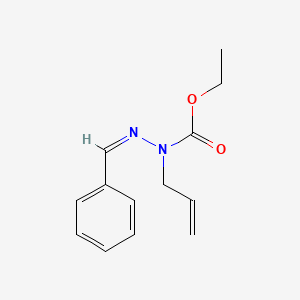
(E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate is an organic compound that belongs to the class of hydrazones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate typically involves the condensation reaction between an aldehyde and a hydrazine derivative. One common method is the reaction of benzaldehyde with ethyl hydrazinecarboxylate in the presence of an acid catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired hydrazone product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
(E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone to its corresponding hydrazine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines. Substitution reactions can lead to a variety of substituted hydrazone derivatives.
科学的研究の応用
(E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. Additionally, the hydrazone moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
(E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate: Unique due to its specific substitution pattern and hydrazone functionality.
Benzylidenehydrazinecarboxylates: A broader class of compounds with varying substituents on the benzylidene and hydrazine moieties.
Hydrazones: A diverse group of compounds with different aldehyde or ketone precursors.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
ethyl N-[(Z)-benzylideneamino]-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H16N2O2/c1-3-10-15(13(16)17-4-2)14-11-12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3/b14-11- |
InChIキー |
VPNCLKWEWRFDOA-KAMYIIQDSA-N |
異性体SMILES |
CCOC(=O)N(CC=C)/N=C\C1=CC=CC=C1 |
正規SMILES |
CCOC(=O)N(CC=C)N=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)
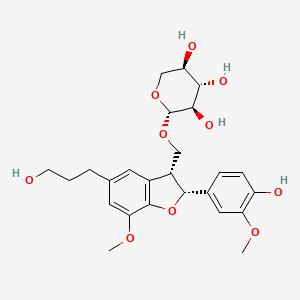

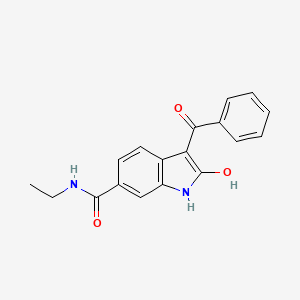
![[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)

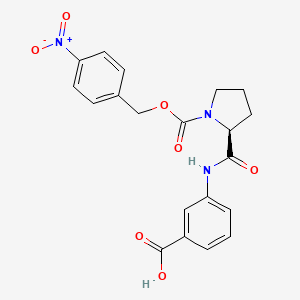
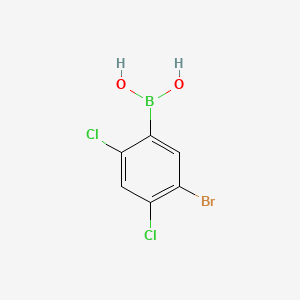

![6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)
